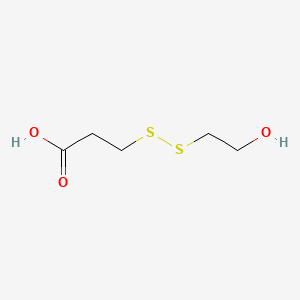

3-(2-Hydroxyethyldithio)propionic acid

Description

BenchChem offers high-quality 3-(2-Hydroxyethyldithio)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyldithio)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-hydroxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S2/c6-2-4-10-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJZLAMGRUOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652604 | |

| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-23-6 | |

| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Hydroxyethyldithio)propionic Acid

This guide offers a comprehensive exploration of 3-(2-Hydroxyethyldithio)propionic acid (HEDPA), a heterobifunctional molecule of significant interest in chemical biology, drug development, and materials science. We will delve into its core chemical properties, reactivity, synthesis, and key applications, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to 3-(2-Hydroxyethyldithio)propionic Acid

3-(2-Hydroxyethyldithio)propionic acid is a versatile organic compound distinguished by its three key functional groups: a terminal carboxylic acid, a central disulfide bond, and a terminal hydroxyl group. This unique trifecta of functionalities makes HEDPA an invaluable tool for chemical modification and conjugation strategies.

The molecule's architecture allows for selective reactions at each terminus. The carboxylic acid is readily activated for coupling to primary amines, the disulfide bond provides a cleavable linkage that is responsive to reducing environments, and the hydroxyl group offers an additional site for derivatization. These features are particularly crucial in the design of sophisticated bioconjugates, stimuli-responsive drug delivery systems, and functionalized surfaces.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of HEDPA is essential for its effective application in experimental design. The data presented below has been compiled from predictive models and available supplier information.

| Property | Value | Source |

| IUPAC Name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | - |

| CAS Number | 1076198-23-6 | [1] |

| Molecular Formula | C₅H₁₀O₃S₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 53-57°C | [1] |

| Boiling Point (Predicted) | 361.9 ± 27.0 °C | [1] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.24 ± 0.10 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |

Synthesis of 3-(2-Hydroxyethyldithio)propionic Acid

The synthesis of HEDPA is typically achieved through a disulfide exchange reaction or by the oxidation of the corresponding thiols. A common and straightforward method involves the reaction of 3-mercaptopropionic acid with 2,2'-dithiodiethanol or, more directly, the controlled oxidation of a mixture of 3-mercaptopropionic acid and 2-mercaptoethanol.

Experimental Protocol: Synthesis via Disulfide Formation

This protocol describes the synthesis of HEDPA through the reaction of 3,3'-dithiodipropionic acid with 2-mercaptoethanol, driving the formation of the asymmetric disulfide.

-

Dissolution: Dissolve 1 equivalent of 3,3'-dithiodipropionic acid in an appropriate solvent such as a mixture of water and ethanol.

-

Addition of Thiol: Add 2.2 equivalents of 2-mercaptoethanol to the solution. The excess is used to shift the equilibrium towards the desired product.

-

pH Adjustment: Adjust the pH of the reaction mixture to ~8.0 using a suitable base (e.g., triethylamine or sodium bicarbonate). This deprotonates the thiol groups, facilitating the disulfide exchange.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Purification:

-

Acidify the reaction mixture to a pH of ~2-3 with dilute HCl. This protonates the carboxylic acid group of the product.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 3-(2-Hydroxyethyldithio)propionic acid.

-

Causality in Experimental Design:

-

pH Control: The reaction is performed at a slightly basic pH to facilitate the thiolate anion formation, which is the active nucleophile in the disulfide exchange reaction.

-

Stoichiometry: An excess of 2-mercaptoethanol is crucial to drive the reaction equilibrium from the symmetric 3,3'-dithiodipropionic acid to the formation of the asymmetric HEDPA product.

-

Purification: The final acidification and extraction are critical for isolating the carboxylic acid product from the reaction mixture and preparing it for chromatographic purification.

Experimental Protocol: Cleavage of the Disulfide Bond

-

Preparation: Dissolve the HEDPA-containing conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of Reductant: Add a 10-50 mM concentration of DTT or a 1-5 mM concentration of TCEP to the solution. [2]The required concentration depends on the stability of the disulfide bond and the desired reaction rate.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

-

Monitoring: The cleavage can be monitored by analyzing the disappearance of the starting material and the appearance of the cleaved products using techniques like HPLC or LC-MS.

-

Self-Validation: The protocol's success is confirmed by mass spectrometry, which will show the expected molecular weights of the two thiol-containing fragments resulting from the cleavage.

B. The Carboxylic Acid Group: A Handle for Conjugation

The carboxylic acid moiety of HEDPA is a versatile functional group for covalent attachment to molecules bearing primary amines, such as proteins, peptides, or amino-functionalized nanoparticles. The most common method for this is carbodiimide-mediated coupling.

Mechanism of Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added to convert the O-acylisourea into a more stable NHS-ester. This amine-reactive ester then readily reacts with a primary amine to form a stable amide bond.

C. The Hydroxyl Group: A Point for Secondary Modification

The terminal hydroxyl group provides an additional site for functionalization. While less commonly used than the carboxylic acid, it can be modified through reactions such as:

-

Esterification: Reaction with an activated carboxylic acid to form an ester linkage.

-

Etherification: Formation of an ether bond under appropriate conditions. This allows for the attachment of a second molecule of interest or a moiety that modifies the overall solubility or properties of the conjugate.

Applications in Research and Drug Development

The unique chemical properties of HEDPA make it a powerful tool in several advanced scientific fields.

A. Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, HEDPA serves as an ideal cleavable linker for ADCs. [3]An antibody is conjugated to a potent cytotoxic drug via the HEDPA linker. The carboxylic acid end of HEDPA is coupled to the antibody. The drug, functionalized with a thiol group, is attached via a disulfide exchange.

-

Systemic Stability: The resulting disulfide bond is relatively stable in the oxidizing environment of the bloodstream, minimizing premature drug release.

-

Intracellular Cleavage: Once the ADC is internalized by a target cancer cell, the disulfide bond is rapidly cleaved in the highly reducing intracellular environment, releasing the cytotoxic drug precisely where it is needed. This targeted delivery mechanism enhances therapeutic efficacy while reducing systemic toxicity. [3]

B. Functionalization of Surfaces via Self-Assembled Monolayers (SAMs)

HEDPA is well-suited for the preparation of functionalized self-assembled monolayers, particularly on gold surfaces. The disulfide group has a high affinity for gold and acts as an anchor, spontaneously forming an organized monolayer upon incubation.

Protocol for SAM Formation on Gold:

-

Substrate Preparation: Clean a gold-coated substrate (e.g., glass slide or silicon wafer) by sonication in ethanol and water, followed by drying under a stream of nitrogen.

-

Solution Preparation: Prepare a 1-10 mM solution of HEDPA in a high-purity solvent like absolute ethanol.

-

Incubation: Immerse the clean gold substrate in the HEDPA solution and incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules, and dry with nitrogen.

-

Characterization: The formation of the SAM can be verified using surface-sensitive techniques like contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).

The resulting surface presents carboxylic acid and hydroxyl groups to the external environment. These functional groups can be used to covalently immobilize proteins, DNA, or other biomolecules for applications in biosensors, diagnostic arrays, and studies of cell-surface interactions. [4][5]

Conclusion

3-(2-Hydroxyethyldithio)propionic acid is a uniquely versatile molecule whose value is derived from its distinct and selectively addressable functional groups. Its properties as a cleavable linker have cemented its role in the development of next-generation drug delivery systems like ADCs. Furthermore, its capacity for surface modification via SAMs provides a robust platform for creating advanced biomaterials and diagnostic tools. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively leverage the powerful chemical properties of HEDPA in their work.

References

- Benchchem. 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | 351422-31-6.

- ChemicalBook. 3-(2-HYDROXYETHYLDITHIO)PROPIONIC ACID CAS#: 1076198-23-6.

- MDPI. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy.

- MDPI. Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond.

- ResearchGate. How can I cleavage the disulfide bond and create two SH groups?.

- ResearchGate. Figure 2. Mechanisms of cleavage of allosteric disulfide bonds....

- Smolecule. Buy 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | 351422-31-6.

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Hydroxyethyldithio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic methodologies for producing 3-(2-hydroxyethyldithio)propionic acid, a heterobifunctional molecule of significant interest in bioconjugation, drug delivery, and materials science. By leveraging its carboxyl and hydroxyl functionalities alongside a cleavable disulfide bond, this compound serves as a versatile linker and surface modification agent. This document delves into the primary synthetic routes, offering detailed protocols, mechanistic insights, and expert commentary to facilitate its successful preparation and application in a research and development setting.

Introduction: The Versatility of a Cleavable Linker

3-(2-Hydroxyethyldithio)propionic acid is a valuable building block in the design of advanced biomaterials and therapeutic conjugates. The presence of a terminal carboxylic acid allows for straightforward coupling to amine-containing molecules, such as proteins, peptides, and drug molecules, via amide bond formation. The hydroxyl group offers a secondary site for further functionalization or can be used to enhance hydrophilicity. Critically, the disulfide bond provides a bioreducible linkage, susceptible to cleavage by endogenous thiols like glutathione, enabling the controlled release of conjugated payloads within the cellular environment. This unique combination of features makes it a highly sought-after reagent for creating stimuli-responsive drug delivery systems, functionalizing nanoparticles, and preparing biocompatible surfaces.

Primary Synthetic Strategy: Thiol-Disulfide Exchange

The most direct and widely applicable method for the synthesis of 3-(2-hydroxyethyldithio)propionic acid is through a thiol-disulfide exchange reaction. This approach relies on the reaction between a thiol and a disulfide, leading to the formation of a new, unsymmetrical disulfide.

Reaction Principle

The core of this synthesis is the reaction between 3-mercaptopropionic acid and a symmetrical disulfide of 2-mercaptoethanol, namely bis(2-hydroxyethyl) disulfide, or vice versa. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the cleavage of the disulfide bond and the formation of a new disulfide linkage. To favor the formation of the desired unsymmetrical product, one of the starting materials is typically used in excess.

Caption: Thiol-Disulfide Exchange Synthesis.

Experimental Protocol: Synthesis via Thiol-Disulfide Exchange

This protocol outlines a representative procedure for the synthesis of 3-(2-hydroxyethyldithio)propionic acid.

Materials:

-

3-Mercaptopropionic acid (≥99%)

-

Bis(2-hydroxyethyl) disulfide (≥98%)

-

Triethylamine (≥99%)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve bis(2-hydroxyethyl) disulfide (1.0 eq) in anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add 3-mercaptopropionic acid (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to deprotonate the thiol of 3-mercaptopropionic acid, forming the more nucleophilic thiolate anion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine. The aqueous layer is then acidified with dilute HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Approach: Oxidative Cross-Coupling

An alternative strategy involves the direct oxidative cross-coupling of a mixture of 3-mercaptopropionic acid and 2-mercaptoethanol. This method avoids the pre-synthesis of a symmetrical disulfide.

Reaction Principle

In this approach, a mixture of the two different thiols is oxidized in the presence of a mild oxidizing agent. This leads to the formation of a statistical mixture of three disulfide products: the two symmetrical disulfides (from the coupling of identical thiols) and the desired unsymmetrical disulfide.

Caption: Oxidative Cross-Coupling Synthesis.

Experimental Protocol: Synthesis via Oxidative Cross-Coupling

Materials:

-

3-Mercaptopropionic acid (≥99%)

-

2-Mercaptoethanol (≥99%)

-

A mild oxidizing agent (e.g., hydrogen peroxide, air with a catalyst)

-

A suitable solvent (e.g., water, methanol)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 3-mercaptopropionic acid and 2-mercaptoethanol in a suitable solvent.

-

Oxidation: Slowly add a mild oxidizing agent, such as a dilute solution of hydrogen peroxide, to the stirred mixture. Alternatively, the reaction can be catalyzed by bubbling air through the solution in the presence of a suitable catalyst. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the disappearance of the starting thiols by TLC.

-

Workup and Purification: The workup and purification steps are similar to the thiol-disulfide exchange method, involving solvent removal, extraction, and column chromatography to isolate the desired unsymmetrical disulfide from the two symmetrical byproducts.

Purification and Characterization

Due to the polar nature of 3-(2-hydroxyethyldithio)propionic acid, purification by distillation is generally not feasible. Column chromatography is the preferred method for obtaining a high-purity product.

Chromatographic Purification

A silica gel stationary phase is typically used. The choice of eluent is critical for achieving good separation. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by adding more ethyl acetate and a small amount of acetic acid (to keep the carboxylic acid protonated and reduce tailing) is often effective. For highly polar compounds that are difficult to purify on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[1]

Structural Characterization

The structure of the synthesized 3-(2-hydroxyethyldithio)propionic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the carboxyl, hydroxyl, and sulfur atoms. The integration of these signals should correspond to the number of protons in each environment.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the S-S stretch.

Table 1: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to -CH₂-COOH, -CH₂-S-S-, -S-S-CH₂-, and -CH₂-OH groups with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, and the four distinct methylene carbons. |

| Mass Spec (ESI) | [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1710), C-O stretch (~1050), S-S stretch (weak, ~540-440). |

Conclusion

The synthesis of 3-(2-hydroxyethyldithio)propionic acid is readily achievable in a laboratory setting through well-established methodologies. The thiol-disulfide exchange route offers a more controlled synthesis with potentially higher yields of the desired product, while oxidative cross-coupling provides a more direct, one-pot approach. Careful purification by column chromatography is essential to obtain a product of high purity suitable for downstream applications in drug development and materials science. The structural integrity of the final compound should always be verified by a combination of NMR, mass spectrometry, and IR spectroscopy. This guide provides the foundational knowledge and practical protocols for the successful synthesis and characterization of this versatile heterobifunctional linker.

References

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. URL: [Link]

-

Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Beilstein Journal of Organic Chemistry. URL: [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. URL: [Link]

-

Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. MDPI. URL: [Link]

-

Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers. URL: [Link]

-

Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. SpringerLink. URL: [Link]

-

NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PMC. URL: [Link]

-

Methods for unsymmetrical disulfide synthesis and beyond. ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide to 3-(2-Hydroxyethyldithio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific professional, this guide delineates the core physicochemical properties, synthesis, characterization, and strategic applications of 3-(2-Hydroxyethyldithio)propionic acid. As a Senior Application Scientist, my objective is to transcend a mere recitation of facts, offering instead a narrative grounded in mechanistic causality and field-proven insights. This document is structured to serve as a practical and intellectual resource for those engaged in bioconjugation, materials science, and the development of novel therapeutic delivery systems. Every protocol and piece of data herein is presented with the aim of fostering self-validating experimental design and ensuring scientific integrity.

Core Molecular Attributes of 3-(2-Hydroxyethyldithio)propionic Acid

3-(2-Hydroxyethyldithio)propionic acid is a heterobifunctional organic compound featuring a terminal carboxylic acid, a hydroxyl group, and a disulfide bond. This unique combination of functional groups makes it a valuable reagent in a variety of scientific applications, particularly where reversible linkages and hydrophilicity are desired.

Physicochemical Properties

The fundamental properties of 3-(2-Hydroxyethyldithio)propionic acid are summarized in the table below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 182.26 g/mol | [1] |

| Chemical Formula | C₅H₁₀O₃S₂ | [1] |

| CAS Number | 1076198-23-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 53-57 °C | [1] |

| Boiling Point (Predicted) | 361.9 ± 27.0 °C | [1] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.24 ± 0.10 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (heating and sonication may be required) | [1] |

Synthesis and Purification: A Practical Workflow

The synthesis of 3-(2-Hydroxyethyldithio)propionic acid involves the formation of a disulfide bond between 3-mercaptopropionic acid and 2-mercaptoethanol. A common and effective strategy is the disulfide exchange reaction or a controlled oxidation.

Caption: Synthesis of 3-(2-Hydroxyethyldithio)propionic acid.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for disulfide bond formation between two different thiol-containing molecules.

-

Preparation of Reactants:

-

Dissolve 3-mercaptopropionic acid (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., methanol or ethanol).

-

In a separate vessel, dissolve 2-mercaptoethanol (1 equivalent) in the same solvent system.

-

-

Reaction:

-

Combine the two solutions in a reaction vessel equipped with a stirrer.

-

Slowly add a mild oxidizing agent, such as a dilute solution of hydrogen peroxide, or facilitate air oxidation by bubbling air through the solution. The pH of the reaction mixture should be maintained in the slightly basic range (pH 7-8) to promote thiolate formation, which is the reactive species.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up:

Purification Protocol

Purification is crucial to remove unreacted starting materials and byproducts such as the homodimers (3,3'-dithiodipropionic acid and bis(2-hydroxyethyl) disulfide).

-

Extraction and Washing:

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

-

Solvent Removal and Recrystallization:

-

Chromatographic Purification (Optional):

-

For higher purity, column chromatography on silica gel can be employed. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate) is typically used to elute the components. The fractions containing the desired product are identified by TLC, pooled, and the solvent is evaporated.[4]

-

Analytical Characterization: Validating Structure and Purity

Confirming the identity and purity of the synthesized 3-(2-Hydroxyethyldithio)propionic acid is a critical step. A combination of spectroscopic techniques is employed for this purpose.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the carboxylic acid, the disulfide bond, the hydroxyl group, and the hydroxyl proton itself. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, and the carbons of the ethyl and propyl chains.[5][6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for this molecule. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Fragmentation patterns can provide further structural information, with cleavage often occurring adjacent to the disulfide bond.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]

-

A C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.[9]

-

An O-H stretch from the alcohol group, appearing as a broad peak around 3200-3600 cm⁻¹.

-

C-H stretching vibrations from the alkyl chains, typically in the 2850-3000 cm⁻¹ region.[9]

Key Applications in Research and Development

The unique trifunctional nature of 3-(2-Hydroxyethyldithio)propionic acid makes it a versatile tool in several advanced applications.

Surface Functionalization of Gold

The disulfide bond can be cleaved by reducing agents or can interact directly with gold surfaces, making this molecule an excellent candidate for forming self-assembled monolayers (SAMs) on gold nanoparticles and surfaces.[10] The terminal carboxylic acid and hydroxyl groups can then be used for further functionalization, such as the attachment of biomolecules for biosensor development.

-

Synthesis of Gold Nanoparticles (AuNPs): Prepare a colloidal gold solution, for example, by the Turkevich method, which involves the reduction of chloroauric acid with sodium citrate.[10][11]

-

Ligand Exchange:

-

Add a solution of 3-(2-Hydroxyethyldithio)propionic acid in a suitable solvent (e.g., ethanol) to the AuNP solution.

-

Allow the mixture to stir for several hours to facilitate the displacement of the citrate ions and the formation of a SAM on the nanoparticle surface.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Remove the supernatant and resuspend the nanoparticles in a fresh solvent. Repeat this washing step multiple times to remove excess unbound ligand.

-

-

Characterization: Confirm the functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size changes, and FTIR spectroscopy.

Bioconjugation

The carboxylic acid group can be activated to react with primary amines on proteins, such as lysine residues, to form a stable amide bond. This allows for the attachment of the disulfide-containing linker to a biomolecule.

-

Activation of Carboxylic Acid:

-

Dissolve 3-(2-Hydroxyethyldithio)propionic acid in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group, forming an NHS ester.

-

-

Conjugation to Protein:

-

Prepare a solution of the protein (e.g., lysozyme) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the activated linker solution to the protein solution and allow it to react for a few hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.

-

-

Characterization: Confirm the conjugation using techniques like SDS-PAGE (to observe an increase in molecular weight), and mass spectrometry.

Redox-Responsive Drug Delivery Systems

The disulfide bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found inside cells due to the high concentration of glutathione. This property is exploited in the design of drug delivery systems where a therapeutic agent is attached via the disulfide linker and is released upon entering the target cell.[12][13][14][15]

Caption: Redox-responsive drug release mechanism.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place, away from oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory irritation.[16][17]

Conclusion

3-(2-Hydroxyethyldithio)propionic acid, with a molecular weight of 182.26 g/mol , is a compound of significant interest due to its versatile chemical architecture. Its synthesis, while requiring careful control of reaction conditions, is achievable through standard organic chemistry techniques. The presence of a cleavable disulfide bond, along with terminal carboxylic acid and hydroxyl groups, provides a powerful platform for applications in surface modification, bioconjugation, and the development of sophisticated drug delivery systems. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers to harness the potential of this valuable molecule.

References

- BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

- MedChemExpress. (n.d.). 3-(3-Hydroxyphenyl)propionic acid.

- Kovács, P., et al. (2018). Synthesis of 3-(Arylthio)

- Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(13), 3843–3849.

- Ataman Kimya. (n.d.). 3-Thiopropionic Acid.

- Google Patents. (n.d.). HU187648B - Process for preparing 3,3-dithio-bis/propionic acid/derivatives.

- Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737.

- ChemicalBook. (n.d.). 3-(2-HYDROXYETHYLDITHIO)PROPIONIC ACID CAS#: 1076198-23-6.

- Fisher Scientific. (2025). Safety Data Sheet: 3,3`-Dithiodipropionic acid.

- Al-Ahmady, Z. S., & Kostarelos, K. (2016). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. ACS medicinal chemistry letters, 7(2), 117–121.

- de Souza, C. D., Nogueira, B. R., & Rostelato, M. E. C. M. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations.

- ChemicalBook. (n.d.). 3-Hydroxypropionic acid(503-66-2) 13C NMR spectrum.

- Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates.

- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.

- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3,3'-Dithiodipropionic acid.

- WIPO. (2013). WO/2013/079785 METHOD FOR RECOVERING AND PURIFYING PROPIONIC ACID.

- PubChem. (n.d.). Propionic acid.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). Propionic acid(79-09-4) 13C NMR spectrum.

- Torskal. (2025). Preparation of Gold Nanoparticles: Torskal Guide.

- Li, Y., et al. (2018). pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy. International journal of nanomedicine, 13, 7159–7175.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern.

- Liu, J., et al. (2017). Redox-responsive polymer prodrug/AgNPs hybrid nanoparticles for drug delivery. RSC Advances, 7(29), 17993-18000.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Dithiodipropionic Acid, 99%.

- Penchev, P. N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3334.

- Rahman, M., et al. (2014). A visual tutorial on the synthesis of gold nanoparticles. Journal of visualized experiments : JoVE, (86), 51465.

- Cruz-Castañeda, J. A., Colín-García, M., & Negrón-Mendoza, A. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.

- Google Patents. (n.d.). US20140186263A1 - Maleimide-functionalized gold nanoparticles.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Dithiodipropionic Acid, 99%.

- Giner, M., et al. (2018). Redox-responsive micellar-like nanoparticles can overcome intrinsic multi-drug resistance in tumour spheroids of triple negative breast cancer. Nanoscale, 10(42), 19852–19864.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

- Lee, J. S., et al. (2014). Novel Redox-Responsive Amphiphilic Copolymer Micelles for Drug Delivery: Synthesis and Characterization.

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.

- Dheyab, M. A., et al. (2019). Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ResearchGate. (n.d.). FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN)....

- Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.

- Krueger, C. G., et al. (2015). ¹H-¹³C HSQC NMR Spectroscopy for Estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol Ratios of Condensed Tannin Samples: Correlation With Thiolysis. Journal of agricultural and food chemistry, 63(8), 2211–2219.

Sources

- 1. 3-(2-HYDROXYETHYLDITHIO)PROPIONIC ACID CAS#: 1076198-23-6 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HU187648B - Process for preparing 3,3-dithio-bis/propionic acid/derivatives - Google Patents [patents.google.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 3-Hydroxypropionic acid(503-66-2) 13C NMR spectrum [chemicalbook.com]

- 6. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Preparation of Gold Nanoparticles: Torskal Guide [torskal.com]

- 11. mdpi.com [mdpi.com]

- 12. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Redox-Responsive Amphiphilic Copolymer Micelles for Drug Delivery: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. chemos.de [chemos.de]

An In-Depth Technical Guide to 3-(2-Hydroxyethyldithio)propionic Acid: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyldithio)propionic acid (HEDPA) is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug delivery. Its structure incorporates a terminal carboxylic acid, a hydroxyl group, and a reducible disulfide bond, making it a versatile tool for the covalent linkage of molecules. This guide provides a comprehensive overview of HEDPA, including its structural and chemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its role in the development of advanced therapeutic agents.

Chapter 1: Structural Elucidation and Physicochemical Properties

Chemical Structure and Formula

The structural formula of 3-(2-Hydroxyethyldithio)propionic acid is characterized by a propionic acid moiety linked to a 2-hydroxyethyl group through a disulfide bridge.

Molecular Formula: C₅H₁₀O₃S₂[1]

Molecular Weight: 182.26 g/mol [1]

Synonyms: 7-Hydroxy-4,5-dithiaheptanoic Acid[2]

The key functional groups are:

-

Carboxylic Acid (-COOH): Provides a reactive handle for conjugation to amine-containing molecules via amide bond formation.

-

Disulfide Bond (-S-S-): A cleavable linker that can be reduced by endogenous reducing agents such as glutathione, a key feature for drug release in intracellular environments.

-

Hydroxyl Group (-OH): Can be used for further functionalization or to improve the hydrophilicity of the molecule.

Figure 1. Structural formula of 3-(2-Hydroxyethyldithio)propionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of HEDPA is presented in the table below. These properties are crucial for understanding its behavior in different solvents and reaction conditions.

| Property | Value | Source |

| Appearance | Off-white waxy solid | [2] |

| Melting Point | 53-57 °C | [1] |

| Boiling Point (Predicted) | 361.9 ± 27.0 °C | [1] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.24 ± 0.10 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [1] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the propionic acid and hydroxyethyl groups, as well as a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carboxylic acid, the two carbons of the propionic acid backbone, and the two carbons of the hydroxyethyl moiety.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, and C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak at m/z 182.26, along with characteristic fragmentation patterns.

Chapter 2: Synthesis and Purification

Synthetic Route

HEDPA can be synthesized via a disulfide exchange reaction between 3-mercaptopropionic acid and 2-mercaptoethanol. This reaction is typically carried out in the presence of a mild oxidizing agent or can proceed in air.

Diagram 1. Synthetic scheme for 3-(2-Hydroxyethyldithio)propionic acid.

Detailed Synthesis Protocol

This protocol is a representative method for the synthesis of HEDPA.

Materials:

-

3-Mercaptopropionic acid

-

2-Mercaptoethanol

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 3-mercaptopropionic acid (1 equivalent) and 2-mercaptoethanol (1 equivalent) in a minimal amount of DMSO.

-

Stir the solution at room temperature and expose it to air, allowing for slow oxidation to form the disulfide bond. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with several portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 3-(2-Hydroxyethyldithio)propionic acid.

Chapter 3: Mechanism of Action and Biological Significance

The primary utility of HEDPA in a biological context stems from the reversible nature of its disulfide bond. This bond is relatively stable in the oxidizing environment of the bloodstream but can be readily cleaved in the reducing environment inside a cell, where the concentration of glutathione is significantly higher.

Diagram 2. Reductive cleavage of a HEDPA-linked drug conjugate.

This targeted release mechanism is highly desirable in drug delivery, as it minimizes off-target toxicity and enhances the therapeutic index of the drug.

Chapter 4: Applications in Research and Development

HEDPA and similar disulfide-containing linkers are integral components in the design of antibody-drug conjugates (ADCs).[3] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.

Use as a Reducible Linker in Antibody-Drug Conjugates

In a typical ADC application, the carboxylic acid of HEDPA is first activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with an amine group on the drug molecule. The hydroxyl group of HEDPA can be further modified or left as is to improve solubility. The resulting drug-linker conjugate is then attached to the antibody, often through reaction with lysine residues.

While specific examples detailing the use of HEDPA in clinically approved ADCs are not prominent in the literature, the principle of using such reducible linkers is well-established. For instance, derivatives of 3-(2-pyridyldithio)propionic acid are commonly used for this purpose.[4]

Bioconjugation to Thiol-Containing Molecules

The disulfide bond in HEDPA can also participate in thiol-disulfide exchange reactions with cysteine residues on proteins or other thiol-containing molecules. This allows for the site-specific conjugation of HEDPA-modified molecules to biomolecules.

Chapter 5: Handling, Storage, and Safety

Safety Precautions

While a specific safety data sheet (SDS) for HEDPA is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for the related compound 3,3'-dithiodipropionic acid, HEDPA may cause skin and eye irritation.[5] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage Conditions

HEDPA should be stored in a cool, dry place, away from oxidizing agents. For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C under an inert atmosphere.[2]

Conclusion

3-(2-Hydroxyethyldithio)propionic acid is a valuable and versatile tool for researchers and drug development professionals. Its unique combination of a carboxylic acid, a hydroxyl group, and a reducible disulfide bond makes it an ideal linker for a variety of bioconjugation and drug delivery applications. The ability to create stimuli-responsive drug delivery systems that release their payload in the reducing environment of the cell holds great promise for the development of more effective and less toxic therapies. Further research into the applications of HEDPA is likely to yield new and innovative approaches to targeted drug delivery.

References

-

Pharmaffiliates. 1076198-23-6 | Product Name : 3-(2-Hydroxyethyldithio)propionic Acid. [Link]

-

Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjugate chemistry, 7(4), 490–496. [Link]

- Thermo Fisher Scientific.

Sources

- 1. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-Hydroxypropionic acid(503-66-2) 1H NMR [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

A Senior Application Scientist's Guide to Sourcing and Application of 3-(2-Hydroxyethyldithio)propionic acid

Abstract

3-(2-Hydroxyethyldithio)propionic acid is a bifunctional linker of significant interest in surface chemistry, biosensor development, and nanotechnology. Its disulfide moiety provides a robust anchor for noble metal surfaces, particularly gold, while its terminal carboxylic acid and hydroxyl groups offer versatile points for subsequent covalent modification. The successful application of this reagent is critically dependent on its purity and the user's ability to verify its quality. This guide provides an in-depth analysis of the commercial supplier landscape for this specialized chemical, outlines key criteria for supplier selection, and details a comprehensive protocol for incoming quality control (QC) and a primary application workflow for creating functionalized surfaces.

Introduction: The Molecular Logic of 3-(2-Hydroxyethyldithio)propionic acid

3-(2-Hydroxyethyldithio)propionic acid, with CAS Number 1076198-23-6, is a heterobifunctional crosslinking reagent. Its utility is derived from its distinct chemical domains:

-

The Disulfide Anchor: The disulfide bond (-S-S-) is the lynchpin for its most common application: the formation of self-assembled monolayers (SAMs) on gold surfaces.[1] The disulfide cleaves and forms strong gold-thiolate (Au-S) bonds, creating a dense, organized molecular layer.[1] This method is a foundational technique in surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical sensor development.

-

The Carboxylic Acid Handle: The terminal carboxyl group (-COOH) serves as a primary conjugation point. It can be activated, most commonly using EDC/NHS chemistry, to form a stable amide bond with primary amines present on proteins, peptides, antibodies, or other biomolecules.[2]

-

The Hydroxyl Group: The presence of a terminal hydroxyl group (-OH) offers a secondary, orthogonal conjugation site and enhances the hydrophilicity of the resulting monolayer, which can be crucial for maintaining the stability and function of immobilized proteins.

The strategic importance of this molecule lies in its ability to create a stable, biocompatible, and functionalizable surface, bridging the gap between inorganic sensor substrates and biological recognition elements.

The Challenge of Sourcing: Navigating the Supplier Landscape

Unlike common laboratory reagents, 3-(2-Hydroxyethyldithio)propionic acid is a specialty chemical. Major global suppliers in the bioconjugation space, such as BroadPharm and Thermo Fisher Scientific, do not typically list this specific compound in their stock catalogs. Researchers must therefore turn to a more specialized tier of chemical synthesis companies and distributors.

This sourcing reality places a greater onus on the end-user to perform rigorous quality control. Batch-to-batch consistency, purity, and structural identity are not guaranteed to the same extent as high-volume reagents from major suppliers.

Comparative Analysis of Commercial Suppliers

The following table summarizes publicly available information for vendors listed as suppliers. Direct inquiry is often necessary to obtain lot-specific certificates of analysis, purity data, and pricing.

| Supplier Name | Stated Purity | Available Quantities | Technical Data Provided | Direct URL/Contact | Notes |

| J & K SCIENTIFIC LTD. | Not specified | Inquiry required | Basic physical properties | Listed as a primary supplier on chemical marketplaces. | |

| Chemsky (Shanghai) Int'l Co.,Ltd. | Not specified | Inquiry required | Basic physical properties | Listed on chemical marketplaces; likely requires direct outreach. | |

| Shanghai TaoSu Biochemical Tech. | Not specified | Inquiry required | Basic physical properties | Specializes in biochemicals; may offer higher purity grades. | |

| Shenzhen Polymeri Biochemical Tech. | Not specified | Inquiry required | Basic physical properties | Focus on polymers and biochemicals. |

Note: This information is based on data available from chemical aggregator sites like ChemicalBook and is subject to change. Purity and availability must be confirmed directly with the supplier before ordering.[3]

A Logic-Driven Approach to Supplier Selection

Choosing a supplier for a critical specialty reagent should be a systematic process. The following flowchart outlines a decision-making workflow designed to minimize risk and ensure experimental reproducibility.

Caption: Workflow for selecting and validating a supplier for a specialty chemical.

Incoming Quality Control (QC): A Self-Validating System

Given the sourcing landscape, it is imperative to establish an in-house QC protocol to validate the identity, purity, and integrity of the purchased reagent before its use in critical experiments. Trusting a supplier's CoA without verification is a significant risk to the integrity of your research.

Recommended Analytical QC Protocols

Objective: To confirm the chemical structure and assess the purity of 3-(2-Hydroxyethyldithio)propionic acid.

Materials:

-

Purchased 3-(2-Hydroxyethyldithio)propionic acid

-

Deuterated solvent (e.g., DMSO-d₆ or CD₃OD) for NMR

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or Trifluoroacetic acid (TFA) for HPLC mobile phase

-

Appropriate HPLC column (e.g., C18, 5 µm, 150 mm x 4.6 mm)

Protocol Steps:

-

Proton NMR (¹H NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure by identifying the expected proton environments. The disulfide exchange can be studied using NMR techniques.[4][5][6]

-

Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent.

-

Analysis: Acquire a ¹H NMR spectrum. Look for characteristic peaks corresponding to the protons on the ethyl and propyl chains. The integration of these peaks should match the expected ratio. Key signals to look for are the triplets for the -CH₂-S- and -CH₂-COOH groups.

-

Acceptance Criteria: The observed chemical shifts and coupling patterns must be consistent with the known structure of 3-(2-Hydroxyethyldithio)propionic acid. The absence of significant unidentifiable peaks is crucial.

-

-

Reverse-Phase HPLC (RP-HPLC):

-

Purpose: To assess the purity of the compound. Organosulfur compounds can be effectively analyzed by HPLC.[7][8][9][10]

-

Sample Prep: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase starting condition (e.g., 95:5 Water:ACN).

-

Method:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 210-220 nm (for the carboxylic acid chromophore) and ~254 nm.

-

-

Analysis: Inject 10-20 µL of the sample. The primary peak should correspond to the main compound.

-

Acceptance Criteria: The purity should ideally be ≥95% as determined by the area of the main peak relative to the total area of all peaks. Pay close attention to early-eluting peaks (potential hydrolysis products) or later-eluting peaks (potential oligomers or less polar impurities).

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Method: Use Electrospray Ionization (ESI) in negative mode (ESI-) to detect the deprotonated molecule [M-H]⁻.

-

Analysis: The expected mass for [C₅H₉O₃S₂]⁻ is approximately 181.00 m/z.

-

Acceptance Criteria: A prominent peak corresponding to the expected mass confirms the identity of the compound.

-

Core Application Workflow: Surface Functionalization

The primary application of this reagent is the creation of a carboxylic acid-terminated self-assembled monolayer (SAM) on a gold surface for the subsequent immobilization of biomolecules.

Protocol for SAM Formation on Gold Substrates

This protocol is adapted from standard methodologies for forming high-quality SAMs.[11] A clean environment is critical to success.

Materials:

-

Gold-coated substrates (e.g., SPR chips, QCM crystals)

-

Validated 3-(2-Hydroxyethyldithio)propionic acid

-

200-proof, anhydrous ethanol

-

Dry nitrogen or argon gas

-

Piranha solution (70:30 v/v concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

-

Clean glass or polypropylene containers

Protocol Steps:

-

Substrate Cleaning (Critical Step):

-

Immerse the gold substrates in Piranha solution for 30-60 seconds. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood).

-

Rinse copiously with ultrapure water (18.2 MΩ·cm).

-

Rinse thoroughly with anhydrous ethanol.

-

Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.

-

-

SAM Incubation:

-

Prepare a 1-5 mM solution of 3-(2-Hydroxyethyldithio)propionic acid in anhydrous ethanol.

-

Place the clean, dry gold substrates into a container and immediately immerse them in the thiol solution. Minimize air exposure.

-

Backfill the container with nitrogen or argon, seal tightly, and wrap with Parafilm®.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

-

Rinsing and Drying:

-

Remove the substrates from the incubation solution.

-

Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

-

Dry again under a gentle stream of dry nitrogen gas.

-

The functionalized surface is now ready for characterization (e.g., contact angle, ellipsometry, XPS) or immediate use in bioconjugation.

-

Workflow for Biomolecule Immobilization

The following diagram illustrates the subsequent steps to immobilize a protein onto the newly created SAM surface.

Sources

- 1. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: A Multifunctional Tool for Modern Chemistry

An In-Depth Technical Guide to 3-(2-Hydroxyethyldithio)propionic Acid: Synthesis, Properties, and Advanced Applications

3-(2-Hydroxyethyldithio)propionic acid is a heterobifunctional organic compound featuring three distinct chemical moieties: a terminal carboxylic acid, a central disulfide bond, and a terminal hydroxyl group. This unique combination of functionalities within a compact molecular framework makes it a highly versatile building block for researchers in chemistry, materials science, and drug development. The presence of the disulfide bond is particularly significant, as it is susceptible to cleavage under reducing conditions, providing a powerful "trigger" for controlled release or disassembly mechanisms.

The carboxylic acid and hydroxyl groups serve as orthogonal handles for covalent modification, allowing for the sequential or simultaneous attachment of different molecules. This guide, written from the perspective of a Senior Application Scientist, will delve into the synthesis, characterization, and field-proven applications of this compound, extrapolating from established principles and the behavior of structurally similar reagents to provide a comprehensive technical overview.

Table 1: Physicochemical Properties of 3-(2-Hydroxyethyldithio)propionic acid [1]

| Property | Value |

| CAS Number | 1076198-23-6 |

| Molecular Formula | C₅H₁₀O₃S₂ |

| Molecular Weight | 182.26 g/mol |

| Melting Point | 53-57°C |

| Boiling Point (Predicted) | 361.9 ± 27.0 °C |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.24 ± 0.10 |

| Appearance | White to Off-White Solid |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) |

Proposed Synthesis and Characterization

While specific literature on the synthesis of 3-(2-Hydroxyethyldithio)propionic acid is limited, a robust and logical pathway can be designed based on fundamental thiol chemistry. A common method for creating asymmetrical disulfides is through the reaction of a thiol with a sulfenyl derivative or via controlled oxidation.

A practical approach involves the reaction of 3-mercaptopropionic acid with 2-mercaptoethanol in the presence of a mild oxidizing agent. This method leverages readily available starting materials to form the desired disulfide linkage.

Caption: Proposed synthesis of 3-(2-Hydroxyethyldithio)propionic acid via oxidation of thiol precursors.

Characterization Protocol

Validating the structure and purity of the synthesized compound is critical. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR should confirm the presence of methylene protons adjacent to the sulfur, hydroxyl, and carboxyl groups. Drawing from data on similar structures like 3-mercaptopropionic acid on gold nanoparticles, we would expect characteristic triplets for the ethylene groups.[2]

-

¹³C NMR would show distinct peaks for the carboxylic carbon (~173 ppm), and the carbons bonded to sulfur and oxygen.[3]

-

-

Infrared (IR) Spectroscopy : A broad peak around 3000-3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl and carboxylic acid groups. A sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[2][3] The absence of a weak S-H stretch (around 2550 cm⁻¹) helps confirm the formation of the disulfide bond.[3]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of 182.26 g/mol .[1]

Core Applications: A Senior Scientist's Perspective

The true value of a molecule lies in its application. The trifunctional nature of 3-(2-Hydroxyethyldithio)propionic acid opens up sophisticated possibilities in bioconjugation, drug delivery, and surface science.

Surface Modification of Nanoparticles

The functionalization of nanoparticles is crucial for their use in biological systems, enhancing stability and enabling targeted delivery.[4][5] Thiol-containing molecules are the gold standard for modifying noble metal surfaces, particularly gold nanoparticles (AuNPs), due to the formation of a strong gold-sulfur dative bond.[6]

Causality Behind the Choice: 3-(2-Hydroxyethyldithio)propionic acid serves as a pro-ligand. The disulfide bond can be readily cleaved by a reducing agent (like Dithiothreitol, DTT) to expose a free thiol group. This thiol can then be used to anchor the molecule to a gold surface. The key advantage here is the presentation of both a carboxyl and a hydroxyl group on the nanoparticle surface. These groups can be used for further functionalization, such as attaching polyethylene glycol (PEG) to reduce protein adsorption and increase circulation time, or conjugating targeting ligands like antibodies or folic acid.[7]

-

Reduction of the Disulfide:

-

Dissolve 3-(2-Hydroxyethyldithio)propionic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add a 10-fold molar excess of Dithiothreitol (DTT).

-

Incubate for 1 hour at room temperature to ensure complete cleavage of the disulfide bond, yielding 3-mercaptopropionic acid and 2-mercaptoethanol.

-

-

Ligand Exchange on AuNPs:

-

Add the solution containing the cleaved thiols to a colloidal suspension of citrate-capped AuNPs.

-

Allow the mixture to react overnight with gentle stirring. The thiol groups will displace the citrate ions on the gold surface.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Remove the supernatant containing excess reagents.

-

Resuspend the AuNPs in a fresh buffer. Repeat this washing step three times to ensure complete removal of unbound ligands.

-

Caption: Workflow for surface modification of gold nanoparticles using 3-(2-Hydroxyethyldithio)propionic acid.

Bioconjugation and Stimuli-Responsive Drug Delivery

The disulfide bond is a key feature in many biological systems and its redox-sensitive nature is exploited in drug delivery to achieve targeted release.[8] The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[9] This differential provides a specific trigger for cleaving disulfide linkers once a drug carrier enters a cell.

Causality Behind the Choice: 3-(2-Hydroxyethyldithio)propionic acid is an ideal candidate for a cleavable linker in Antibody-Drug Conjugates (ADCs) or other drug delivery systems.[10] The carboxylic acid can be activated to form a stable amide bond with an amine group on a protein (like an antibody) or a drug. The resulting conjugate is stable in circulation but releases the payload upon entering the reducing environment of a target cell. This is analogous to the well-established use of reagents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).[11]

-

Activation of Carboxylic Acid:

-

Dissolve 3-(2-Hydroxyethyldithio)propionic acid in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[12]

-

Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

-

-

Conjugation to Protein:

-

Prepare the target protein (e.g., Bovine Serum Albumin as a model) in a suitable buffer (e.g., PBS, pH 7.4-8.0).

-

Add the activated NHS ester solution dropwise to the protein solution. The molar ratio of linker to protein should be optimized but a starting point of 10:1 is common.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The NHS ester will react with primary amines (e.g., lysine residues) on the protein surface.

-

-

Purification:

-

Remove unreacted linker and byproducts using dialysis or size-exclusion chromatography.

-

Caption: Mechanism of action for an ADC using a cleavable disulfide linker like HEDPA.

Applications in Theranostics

Theranostics is a paradigm that combines diagnostic imaging and therapy, allowing for patient-specific treatment strategies.[13][14][15] Nanoparticles are excellent platforms for theranostic agents because they can be engineered to carry both imaging probes and therapeutic payloads simultaneously.[16]

Causality Behind the Choice: By combining the principles of surface modification and bioconjugation, 3-(2-Hydroxyethyldithio)propionic acid can be used to create sophisticated theranostic nanoparticles. For example, AuNPs functionalized with this linker could have a chemotherapeutic drug attached via the carboxylic acid and an imaging agent (like a near-infrared dye) attached via the hydroxyl group. The disulfide bond ensures that the therapeutic agent is only released in the target tissue, minimizing systemic toxicity while allowing the nanoparticle's location to be tracked via the imaging agent.[16] This creates a self-validating system where the site of drug action can be visualized in real-time.

Mechanistic Deep Dive: The Thiol-Disulfide Exchange Reaction

The functionality of 3-(2-Hydroxyethyldithio)propionic acid in biological applications is entirely dependent on the thiol-disulfide exchange reaction.[9] This is a reversible reaction where a thiolate anion (-S⁻) acts as a nucleophile, attacking one of the sulfur atoms in a disulfide bond. This results in a new disulfide bond and the release of a different thiolate.[17]

In the context of drug delivery, the high intracellular concentration of glutathione (GSH) drives this reaction. The thiolate form of GSH attacks the disulfide linker of the drug conjugate, forming a mixed disulfide with the linker and releasing the drug, now with a free thiol. A second GSH molecule can then react with the mixed disulfide to release the other half of the linker and form oxidized glutathione (GSSG).[9]

Caption: Simplified mechanism of drug release via thiol-disulfide exchange with glutathione (GSH).

Conclusion and Future Outlook

3-(2-Hydroxyethyldithio)propionic acid represents a potent, yet underexplored, molecular tool. Its inherent trifunctional and redox-sensitive nature provides a versatile platform for advanced applications. While direct experimental data on this specific compound is emerging, a robust framework for its use can be constructed from decades of research on analogous thiol and disulfide-containing molecules. As a Senior Application Scientist, my analysis indicates high potential in three key areas: creating multifunctional nanoparticle surfaces, designing stimuli-responsive drug delivery systems, and engineering sophisticated theranostic agents.

Future research should focus on the scaled synthesis and thorough characterization of this compound, followed by the experimental validation of the protocols and applications outlined in this guide. Its adoption by researchers and drug development professionals could lead to novel solutions for targeted therapies and advanced diagnostics.

References

-

The Royal Society of Chemistry. Radical-Disulfide Exchange from Thiol-Ene-Disulfidation Polymerizations Table of Contents. Available from: [Link]

-

ResearchGate. (2008, August 5). Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester. Available from: [Link]

-

National Institutes of Health. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PMC. Available from: [Link]

-

ResearchGate. (2009, August 7). Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. Available from: [Link]

-

PubMed. Hydroxyethyl starch-folic acid conjugates stabilized theranostic nanoparticles for cancer therapy. Available from: [Link]

-

PubMed. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Available from: [Link]

-

MDPI. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. Available from: [Link]

-

National Institutes of Health. (2018, July 6). Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC. Available from: [Link]

-

ResearchGate. Theranostic radiopharmaceuticals: established agents in current use. Available from: [Link]

- Google Patents. HU187648B - Process for preparing 3,3-dithio-bis/propionic acid/derivatives.

-

National Institutes of Health. (2016, December 12). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Available from: [Link]

-

MDPI. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. Available from: [Link]

-

MDPI. (2019, January 18). Molecular Theranostic Agents for Photodynamic Therapy (PDT) and Magnetic Resonance Imaging (MRI). Available from: [Link]

-

Nanopartz. Gold Nanoparticle Functionalization Methods. Available from: [Link]

-

MDPI. (2022, December 3). Nanoparticle-Based Drug Delivery for Vascular Applications. Available from: [Link]

-

Research Collection. 3-Hydroxypropionaldehyde. Available from: [Link]

-

MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link]

-

Thieme Connect. (2018, March 14). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available from: [Link]

-

Research Collection. (2021, February 15). Upconversion Nanoparticles: Stability, Surface Modification and Dye Sensitization. Available from: [Link]

-

Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. Available from: [Link]

- Google Patents. US20140186263A1 - Maleimide-functionalized gold nanoparticles.

-

PubMed. (2017, May 20). Nanoparticles as Theranostic Vehicles in Experimental and Clinical Applications-Focus on Prostate and Breast Cancer. Available from: [Link]

-

Axios Research. 3-(2-Hydroxyethylamino) Propionic Acid - CAS - 5458-99-1. Available from: [Link]

-

PubMed Central. Surface Modification of Iron Oxide-Based Magnetic Nanoparticles for Cerebral Theranostics: Application and Prospection. Available from: [Link]

-

ResearchGate. (2015, August 6). Effect of Gold Modification with 3-Mercaptopropionic Acid, Cysteamine and Gold Nanoparticles on Monoethanolamine Electrooxidation. Available from: [Link]

-

City of Hope. Theranostics: Current and Future Applications. Available from: [Link]

-

National Institutes of Health. Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC. Available from: [Link]

-

National Institutes of Health. (2022, September 23). PH‐Triggered, Lymph Node Focused Immunodrug Release by Polymeric 2‐Propionic‐3‐Methyl‐maleic Anhydrides with Cholesteryl End Groups - PMC. Available from: [Link]

-

Amerigo Scientific. 3-(2-Hydroxyethyldithio)propionic acid. Available from: [Link]

Sources

- 1. 3-(2-HYDROXYETHYLDITHIO)PROPIONIC ACID CAS#: 1076198-23-6 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | 351422-31-6 | Benchchem [benchchem.com]

- 4. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 7. US20140186263A1 - Maleimide-functionalized gold nanoparticles - Google Patents [patents.google.com]

- 8. Buy 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | 351422-31-6 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nanoparticle-Based Drug Delivery for Vascular Applications [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Nanoparticles as Theranostic Vehicles in Experimental and Clinical Applications-Focus on Prostate and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxyethyl starch-folic acid conjugates stabilized theranostic nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Hydroxyethyldithio)propionic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract